molecular formula C18H18O4 B14775933 5-(Benzyloxy)-2-(but-3-en-1-yloxy)benzoic acid

5-(Benzyloxy)-2-(but-3-en-1-yloxy)benzoic acid

Cat. No.: B14775933
M. Wt: 298.3 g/mol
InChI Key: JPNVHUXSCMNATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-2-(but-3-en-1-yloxy)benzoic acid is an organic compound with the molecular formula C18H18O4 It is a derivative of benzoic acid, featuring benzyloxy and but-3-en-1-yloxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(but-3-en-1-yloxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid as the core structure.

    Substitution Reactions: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with a suitable leaving group on the benzoic acid derivative.

    Etherification: The but-3-en-1-yloxy group is introduced via an etherification reaction, where but-3-en-1-ol reacts with the benzoic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(but-3-en-1-yloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzyloxy and but-3-en-1-yloxy groups to their respective alcohols.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, substituted benzoic acids.

Scientific Research Applications

5-(Benzyloxy)-2-(but-3-en-1-yloxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(but-3-en-1-yloxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and but-3-en-1-yloxy groups may enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxy)-2-(but-3-en-1-yloxy)benzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    5-(Benzyloxy)-2-(prop-2-en-1-yloxy)benzoic acid: Similar structure but with a prop-2-en-1-yloxy group instead of a but-3-en-1-yloxy group.

Uniqueness

5-(Benzyloxy)-2-(but-3-en-1-yloxy)benzoic acid is unique due to the presence of both benzyloxy and but-3-en-1-yloxy groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

2-but-3-enoxy-5-phenylmethoxybenzoic acid

InChI

InChI=1S/C18H18O4/c1-2-3-11-21-17-10-9-15(12-16(17)18(19)20)22-13-14-7-5-4-6-8-14/h2,4-10,12H,1,3,11,13H2,(H,19,20)

InChI Key

JPNVHUXSCMNATL-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.